BenchChemオンラインストアへようこそ!

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

Chiral synthesis Medicinal chemistry Stereochemistry

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1258558-26-7) delivers defined (R)-configuration essential for reproducible SAR studies. Substituting with the racemic (CAS 1029413-53-3) or S-enantiomer introduces stereochemical ambiguity that invalidates biological readouts. The Boc-pyrrolidine/4-aminopyrazole scaffold enables orthogonal diversification via amide coupling, sulfonylation, or reductive amination. Higher chiral purity minimizes side reactions and simplifies downstream purification. Choose this (R)-enantiomer to eliminate confounding variables and ensure interpretable lead optimization data.

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
CAS No. 1258558-26-7
Cat. No. B1450121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
CAS1258558-26-7
Molecular FormulaC12H20N4O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N
InChIInChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m1/s1
InChIKeyFGJHGFJRZPJLDN-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole CAS 1258558-26-7: A Chiral Aminopyrazole Building Block for Drug Discovery


R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1258558-26-7), also designated tert-butyl (3R)-3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate , is a chiral 4-aminopyrazole derivative. It features a Boc-protected pyrrolidine moiety at the N1 position of the pyrazole ring, establishing a defined (R)-configuration at the pyrrolidine C3 stereocenter . With a molecular formula of C12H20N4O2 and a molecular weight of 252.31 g/mol , this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules [1].

Why the R-Enantiomer (CAS 1258558-26-7) Cannot Be Interchanged with Racemic or S-Isomer Analogs


Simple substitution with the racemic 4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1029413-53-3) or its S-enantiomer introduces stereochemical uncertainty that can critically undermine structure-activity relationship (SAR) studies and synthetic reproducibility. Chiral pyrrolidine substituents are known to significantly modulate both binding affinity to biological targets and pharmacokinetic properties in aminopyrazole-based drug candidates [1]. The defined (R)-stereochemistry of CAS 1258558-26-7 is therefore essential for achieving consistent, interpretable results, as stereochemical ambiguity directly translates to ambiguous biological activity, invalidating any procurement strategy that prioritizes cost over chiral purity.

Quantitative Differentiation of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1258558-26-7) from Its Closest Analogs


Chiral Purity Defines Enantiomeric Excess Relative to Racemic and S-Enantiomer Forms

The primary differentiator for R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1258558-26-7) is its defined (R)-stereochemistry, which contrasts sharply with the racemic mixture (CAS 1029413-53-3) that contains an equimolar blend of R- and S-enantiomers . While the S-enantiomer (CAS not specified in search results) would possess the opposite configuration, the R-enantiomer is a single, defined stereoisomer. In the broader context of aminopyrazole drug discovery, the (R)- versus (S)-configuration of a pyrrolidine substituent can alter target binding affinity by orders of magnitude [1].

Chiral synthesis Medicinal chemistry Stereochemistry

Vendor-Specified Chiral Purity: 98% vs. 95% for Racemic Analog

Commercially, R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1258558-26-7) is supplied with a typical purity specification of 98% (by Leyan) , whereas the racemic analog (CAS 1029413-53-3) is often listed with a purity of 95% . While this is a vendor-specific comparison, it highlights a common procurement reality: single enantiomers are often supplied at higher purity than their racemic counterparts due to the additional purification steps required for chiral resolution.

Chemical purity Quality control Procurement specification

Synthetic Efficiency: 58% Yield for Racemic Synthesis Establishes Baseline for Chiral Route Comparison

The racemic synthesis of 4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1029413-53-3) is reported to proceed in 58% yield via hydrogenation of the corresponding nitro-pyrazole intermediate . While no direct yield comparison for the chiral R-enantiomer synthesis is available in the provided search results, this 58% yield serves as a benchmark. The R-enantiomer requires additional chiral resolution or asymmetric synthesis steps, which justifies its higher procurement cost relative to the racemate and provides a clear point of differentiation for cost-benefit analysis.

Synthetic chemistry Process development Cost of goods

Functional Group Versatility: 4-Amino Group Enables Diversification Beyond Non-Amino Analogs

Compared to non-amino analogs like 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole , the presence of the 4-amino group in CAS 1258558-26-7 provides a critical synthetic handle for further functionalization. This allows for direct amide bond formation, sulfonamide synthesis, or other transformations, enabling the rapid generation of diverse compound libraries. The 4-amino group is a well-established pharmacophore for kinase hinge-binding interactions [1], whereas the non-amino analog is limited to less targeted modifications.

Medicinal chemistry Building block Diversification

Stability Advantage: Long-Term Storage in Cool, Dry Place vs. Racemate's Inert Gas Requirement

Vendor documentation specifies that R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1258558-26-7) can be stored long-term in a cool, dry place . In contrast, the racemic analog (CAS 1029413-53-3) is reported to require storage under inert gas (nitrogen or argon) at 2–8 °C . This difference in recommended storage conditions suggests that the R-enantiomer may possess greater inherent stability, simplifying inventory management and reducing the risk of degradation during storage and transit.

Chemical stability Storage conditions Logistics

Pharmacological Potential: 4-Aminopyrazoles are Privileged Scaffolds for Kinase and COX Inhibition

As a 4-aminopyrazole, the target compound belongs to a class of molecules recognized as advantageous frameworks for targeting enzymes such as p38MAPK, various kinases, and cyclooxygenase (COX) [1]. While specific IC50 data for CAS 1258558-26-7 itself is not available in the provided search results, its class membership establishes a strong, evidence-based rationale for its use. In contrast, the non-amino analog lacks this established pharmacophoric potential, and the racemic mixture introduces stereochemical ambiguity that can confound biological activity assessments.

Kinase inhibition Anti-inflammatory Drug discovery

Optimal Use Cases for R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS 1258558-26-7) in Drug Discovery


Chiral Lead Optimization for Kinase and Anti-Inflammatory Targets

This compound is ideally suited for medicinal chemistry teams developing chiral small molecule inhibitors. The defined (R)-stereochemistry (as established in Evidence Item 1) is critical for generating unambiguous SAR data in lead optimization programs. The 4-aminopyrazole core (Evidence Item 6) provides a validated scaffold for targeting kinases and COX enzymes, which are relevant in oncology and inflammatory diseases [1].

Synthesis of Diverse Aminopyrazole Libraries for High-Throughput Screening

The combination of the Boc-protected pyrrolidine and the 4-amino group (Evidence Item 4) makes this compound a powerful starting point for library synthesis. The amine can be readily diversified via amide coupling, sulfonylation, or reductive amination, while the Boc group allows for orthogonal deprotection and subsequent functionalization of the pyrrolidine nitrogen. The higher typical purity of this chiral intermediate (Evidence Item 2) also minimizes side reactions and simplifies purification.

Cost-Benefit Justification for Chiral Building Block Procurement

Procurement specialists and project managers can use the provided evidence to justify the selection of this compound over cheaper racemic or non-amino alternatives. The baseline racemic synthesis yield of 58% (Evidence Item 3) and the less stringent storage requirements (Evidence Item 5) provide quantitative and logistical rationales. The higher purity and defined stereochemistry directly translate to more reproducible and interpretable biological data, reducing the long-term risk of project failure due to ambiguous or false-positive hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.